molecular formula C11H24 B7822480 2-Methyldecane CAS No. 91572-57-5

2-Methyldecane

Cat. No.: B7822480
CAS No.: 91572-57-5
M. Wt: 156.31 g/mol
InChI Key: CNPVJWYWYZMPDS-UHFFFAOYSA-N
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Description

2-Methyldecane is an organic compound with the molecular formula C₁₁H₂₄ . It is a branched alkane, specifically a methyl-substituted decane. This compound is part of the larger family of hydrocarbons, which are compounds composed solely of carbon and hydrogen atoms. This compound is known for its relatively simple structure and is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyldecane typically involves the reaction of alkyl halides with Grignard reagents. One common method is the Ni- or Cu-catalyzed cross-coupling alkylation . This process involves the following steps:

Industrial Production Methods

In industrial settings, this compound can be produced through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyldecane, like other alkanes, primarily undergoes the following types of reactions:

    Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form various oxygenated products.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common for alkanes.

    Cracking: Under high temperatures and pressures, this compound can undergo cracking to form smaller hydrocarbons.

Common Reagents and Conditions

    Oxidation: Requires oxygen and a catalyst such as platinum or palladium.

    Substitution: Typically involves halogens (e.g., chlorine or bromine) and UV light or heat.

    Cracking: High temperatures (500-700°C) and pressures, often in the presence of a catalyst like zeolites.

Major Products Formed

    Oxidation: Alcohols, aldehydes, ketones, and carboxylic acids.

    Substitution: Halogenated alkanes (e.g., 2-chloro-2-methyldecane).

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

2-Methyldecane has several applications in scientific research and industry:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.

    Biology: Studied for its role in the metabolism of hydrocarbons by microorganisms.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent and in the formulation of lubricants and fuels.

Mechanism of Action

The mechanism of action of 2-Methyldecane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in reactions under specific conditions (e.g., oxidation, substitution). The molecular targets and pathways involved depend on the type of reaction it undergoes. For example, in oxidation reactions, this compound interacts with oxygen molecules and catalysts to form various oxidized products.

Comparison with Similar Compounds

Similar Compounds

    Decane: A straight-chain alkane with the formula C₁₀H₂₂.

    3-Methyldecane: Another branched alkane with a methyl group on the third carbon.

    2-Methylundecane: A longer-chain alkane with a methyl group on the second carbon.

Uniqueness

2-Methyldecane is unique due to its specific branching, which affects its physical and chemical properties. The presence of the methyl group on the second carbon influences its boiling point, melting point, and reactivity compared to its straight-chain and differently branched counterparts .

Properties

IUPAC Name

2-methyldecane
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InChI

InChI=1S/C11H24/c1-4-5-6-7-8-9-10-11(2)3/h11H,4-10H2,1-3H3
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InChI Key

CNPVJWYWYZMPDS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC(C)C
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Molecular Formula

C11H24
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DSSTOX Substance ID

DTXSID2058677
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Molecular Weight

156.31 g/mol
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Physical Description

Colorless liquid with a pungent acrid odor; [Chem Service MSDS], Liquid
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Boiling Point

189.30 °C. @ 760.00 mm Hg
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CAS No.

6975-98-0, 34464-43-2, 67167-66-2, 90622-57-4, 91572-57-5
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Melting Point

-48.9 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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